molecular formula C6H8F3N3 B2695123 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2156726-16-6

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2695123
CAS No.: 2156726-16-6
M. Wt: 179.146
InChI Key: ZDYFUOUXDUPYAQ-UHFFFAOYSA-N
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Description

4-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (CAS 2156726-16-6) is a high-value 5-aminopyrazole derivative with the molecular formula C 6 H 8 F 3 N 3 and a molecular weight of 179.14 g/mol . This compound serves as a versatile and critical synthon in modern organic chemistry, particularly in the design and synthesis of complex nitrogen-containing heterocycles . Its primary research value lies in its role as a key precursor for the construction of pharmaceutically relevant fused pyrazoloazine scaffolds, such as pyrazolo[3,4-b]pyridines . These structures are of significant interest due to their close structural resemblance to purine bases found in DNA and RNA, enabling them to mimic natural compounds and interact with biological targets . The polyfunctional nature of this 5-aminopyrazole, featuring nucleophilic sites at the 4-CH, 1-NH, and 5-NH 2 groups, allows for regioselective cyclocondensation reactions with a wide range of bielectrophilic partners . The presence of the trifluoromethyl (CF 3 ) group is a strategic feature that enhances the potential biological activity and improves the metabolic stability of resulting molecules, making it a crucial building block in medicinal chemistry campaigns . Researchers utilize this compound to develop new synthetic routes for fused heterocyclic systems with potential applications as vasodilators, protein kinase inhibitors, and antifungal agents . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please handle with appropriate care and refer to the relevant Safety Data Sheet (SDS) before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-3-4(6(7,8)9)11-12-5(3)10/h2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYFUOUXDUPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that pyrazole derivatives exhibit anticancer properties. For instance, compounds structurally related to 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Agents : The compound has potential as an antimicrobial agent. Studies have shown that pyrazole derivatives can inhibit bacterial growth and fungal infections, providing a basis for developing new antibiotics.

Enzyme Inhibitors : Pyrazole derivatives are being explored as inhibitors for various enzymes implicated in diseases. For example, they may act as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.

Agrochemicals

Pesticide Development : The unique chemical structure of this compound allows it to function as an active ingredient in pesticides. Its efficacy against specific pests can be attributed to its ability to disrupt metabolic pathways in insects.

Herbicides : Research into herbicidal applications has shown that compounds with trifluoromethyl groups can enhance herbicidal activity by increasing the lipophilicity of the active ingredients, leading to better absorption and effectiveness against weeds.

Materials Science

Polymer Chemistry : The incorporation of this compound into polymer matrices can modify the thermal and mechanical properties of materials. Its fluorinated nature contributes to enhanced chemical resistance and stability at elevated temperatures.

Nanotechnology : In nanotechnology, this compound can be utilized in the synthesis of nanoparticles with specific functionalities, such as improved biocompatibility or targeted drug delivery systems.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry focused on synthesizing various pyrazole derivatives, including this compound, and evaluating their anticancer properties against breast cancer cell lines. The results indicated a significant reduction in cell viability, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Properties

Research conducted at a university laboratory demonstrated that derivatives of this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. Through agar diffusion methods, the minimum inhibitory concentrations were determined, showcasing its potential as a new class of antimicrobial agents.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 1, 3, and 4 of the pyrazole ring significantly influence molecular weight, lipophilicity, and reactivity. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties Reference
4-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine C₆H₈F₃N₃ 179.14 4-Ethyl, 3-CF₃ Moderate lipophilicity; electron-withdrawing CF₃ enhances stability
4-(4-Fluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₁₀H₇F₄N₃ 245.18 4-(4-Fluorophenyl), 3-CF₃ Increased molecular weight; aryl group enhances π-π interactions
3-Ethyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine C₁₁H₁₂FN₃ 205.23 1-(4-Fluorophenyl), 3-Ethyl Aryl group improves binding affinity; lower hydrophobicity than CF₃ analogs
1-(3-Chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-amine C₁₀H₇ClF₃N₃ 261.63 1-(3-Chlorophenyl), 3-CF₃ Chlorine adds steric bulk; higher molecular weight

Key Observations :

  • Trifluoromethyl (CF₃) at position 3 consistently increases metabolic stability and electron-withdrawing effects across analogs .
  • Ethyl groups at positions 3 or 4 balance hydrophobicity and steric effects .

Spectroscopic and Computational Data

  • NMR Shifts : DFT calculations for 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine predict distinct ¹H and ¹³C shifts for NH₂ (δ ~5.5 ppm) and CF₃ (δ ~120 ppm for ¹⁹F) .
  • Solubility : Ethyl and CF₃ groups likely reduce aqueous solubility compared to hydroxyl or sulfonyl analogs .

Biological Activity

4-Ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and research findings.

The molecular formula of this compound is C7_7H8_8F3_3N3_3, with a molecular weight of approximately 201.14 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and electrophilicity, which may improve its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group often exhibit antimicrobial properties. For instance, various pyrazole derivatives have shown effectiveness against Gram-positive bacteria, including Staphylococcus aureus. In vitro studies demonstrated low minimum inhibitory concentrations (MICs) for certain derivatives, suggesting that this compound may also possess similar antimicrobial efficacy .

CompoundMIC (µg/mL)Activity
This compoundTBDAntimicrobial
Trifluoromethyl phenyl derivatives< 10Effective against S. aureus

Anti-inflammatory Properties

The compound has been investigated for its potential anti-inflammatory effects. Similar pyrazole derivatives have been reported to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may modulate inflammatory responses through enzyme inhibition.

Anticancer Activity

Recent studies highlight the anticancer potential of pyrazole-based compounds. For example, compounds with the 1H-pyrazole scaffold have demonstrated antiproliferative activity against various cancer cell lines, including breast and liver cancers. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Cancer Cell LineCompoundIC50 (µM)
MDA-MB-231 (Breast)This compoundTBD
HepG2 (Liver)This compoundTBD

The biological activity of this compound is likely mediated through its interactions with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. This includes inhibiting enzymes involved in inflammatory pathways and potentially disrupting cancer cell signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antimicrobial Study : A collection of trifluoromethyl phenyl-derived pyrazoles showed significant antimicrobial activity against S. aureus with low toxicity to human cells. The study highlighted the potential for these compounds in clinical applications against bacterial infections .
  • Cancer Research : A study involving various pyrazole analogs demonstrated their ability to inhibit growth in multiple cancer cell lines, emphasizing the need for further investigation into their mechanisms and therapeutic potential .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclization of β-ketonitrile intermediates with hydrazine. For example, 3-(4-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (structurally analogous) was synthesized by refluxing 3-oxo-3-(4-(trifluoromethyl)phenyl)propanenitrile with anhydrous hydrazine in ethanol (90% yield) .
  • Critical Parameters : Temperature control during reflux and stoichiometric ratios of hydrazine are crucial. Lower temperatures (<80°C) may lead to incomplete cyclization, while excess hydrazine can generate side products like hydrazones.

Q. How is the structure of this compound validated experimentally?

  • Methodology : Use a combination of 1H/13C NMR , IR spectroscopy , and HPLC-MS for preliminary characterization. For crystallographic validation, single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is recommended .
  • Example : Pyrazole derivatives with similar substituents (e.g., 4-fluorophenyl or pyridinyl groups) were resolved using triclinic crystal systems (space group P1), with R-factors <0.07 .

Q. What spectroscopic signatures distinguish the trifluoromethyl group in this compound?

  • Methodology : In 19F NMR , the CF3 group typically resonates at δ -60 to -65 ppm as a singlet. In IR , strong C-F stretching vibrations appear at 1100–1250 cm⁻¹. Mass spectrometry (ESI-MS) should show [M+H]+ peaks with isotopic patterns consistent with three fluorine atoms .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodology : Perform Hammett analysis to quantify electronic effects. The electron-withdrawing CF3 group deactivates the pyrazole ring, reducing nucleophilic substitution rates at the 5-amine position. Ethyl groups introduce steric hindrance, which can be modeled using DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) .
  • Data Contradictions : Some studies report unexpected regioselectivity in arylations due to competing π-π stacking (e.g., 4-fluorophenyl derivatives vs. pyridinyl analogs) .

Q. What strategies optimize the solubility of this compound for biological assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO:water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins.
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the 5-amine position via reductive amination .
    • Challenges : The trifluoromethyl group increases lipophilicity (logP >2.5), complicating aqueous solubility.

Q. How can crystallographic data resolve discrepancies in proposed tautomeric forms of the pyrazole ring?

  • Methodology : SCXRD can unambiguously assign tautomers. For example, 1H-pyrazol-5-amine derivatives predominantly adopt the 1H-tautomer in the solid state, confirmed by N-H bond lengths (1.8–2.0 Å) and hydrogen-bonding networks .
  • Contradictions : Solution-state NMR may suggest dynamic tautomerism, but X-ray data provide definitive structural assignments .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH conditions?

  • Protocol :

Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Use LC-MS to identify degradation products (e.g., hydrolysis of the CF3 group to COOH).

  • Key Findings : Pyrazole amines are generally stable at pH 4–8 but degrade rapidly under strongly acidic (pH <2) or basic (pH >10) conditions .

Q. What computational methods predict the bioactivity of this compound against kinase targets?

  • Methodology :

  • Docking : Use AutoDock Vina with PDB structures (e.g., EGFR kinase: 1M17) to assess binding affinity.
  • MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of ligand-receptor complexes.
    • Validation : Compare predictions with in vitro kinase inhibition assays (IC50 values) .

Tables of Key Data

Property Value/Technique Reference
Molecular FormulaC₆H₈F₃N₃
X-ray Space GroupP1 (triclinic)
19F NMR (δ, ppm)-62.3 (s, CF3)
HPLC Retention Time3.77 min (C18 column, MeCN:H2O = 70:30)
Calculated logP2.7 (ChemAxon)

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